4-Bromo-2-hydroxybenzonitrile
Overview
Description
Scientific Research Applications
Synthesis of Isoquinolin-1(2H)-one Analogs
This compound is used as a synthetic reagent in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs . These analogs have potential applications in medicinal chemistry, particularly in the synthesis of compounds with therapeutic properties .
Ampakine Heterocycles for Neurodegenerative Diseases
“4-Bromo-2-hydroxybenzonitrile” is also utilized in the creation of ampakine heterocycles . Ampakines are compounds that modulate glutamatergic AMPA receptors and show promise as a therapy for neurodegenerative diseases .
Nonlinear Optical Material Research
The optical properties of crystals derived from this compound, such as 4B2MBN crystal , are studied for their nonlinear optical behavior, which is crucial for developing optical communication technologies .
Safety and Handling Measures
In terms of safety, this chemical is handled with specific measures such as using dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire situations .
Educational Use
Lastly, it can be used for educational purposes in teaching organic synthesis and reaction mechanisms involving halogenated compounds.
Crystal structure of 3-bromo-2-hydroxybenzonitrile A facile growth, optical behavior of organic nonlinear optical crystal 4-BROMO-2-HYDROXYBENZONITRILE - Safety Data Sheet
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
The mode of action of 4-Bromo-2-hydroxybenzonitrile involves a free radical reaction. In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide, and then reacts with N-bromosuccinimide to form the brominated compound .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Pharmacokinetics
The molecular weight of 19802 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Brominated compounds can influence the function of various biological targets, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of 4-Bromo-2-hydroxybenzonitrile can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, below 15°C . This suggests that temperature and light exposure may affect its stability and efficacy .
properties
IUPAC Name |
4-bromo-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHSHGVACWNGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514168 | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxybenzonitrile | |
CAS RN |
288067-35-6 | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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